N-[(2Z)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine
Description
This compound features a complex hybrid structure combining a coumarin (chromen-2-ylidene) core, a 3,4-dimethylbenzenesulfonyl group, and a 2,3-dihydro-1,4-benzodioxin-6-amine moiety. Though direct pharmacological data are unavailable in the provided evidence, its structural motifs align with compounds studied for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-16-4-8-21(12-17(16)2)34(28,29)25-13-18-5-7-20(30-3)15-23(18)33-26(25)27-19-6-9-22-24(14-19)32-11-10-31-22/h4-9,12-15H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMCYYCWHUQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Benzodioxin and Sulfonamide Families
The following compounds share functional or structural similarities with the target molecule:
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Core Structure: The target compound’s coumarin core distinguishes it from benzodithiazine (–3) or thiazole () analogs. Coumarins are known for fluorescence and estrogen receptor modulation, whereas benzodithiazines (e.g., ) often exhibit antimicrobial activity .
Substituent Effects :
- The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and lipophilicity, contrasting with simpler sulfonamides (e.g., ’s methyl hydrazine derivative). This may reduce solubility but improve binding to hydrophobic pockets .
- Methoxy groups (target compound) are less polar than hydroxyl groups (’s dihydroxybenzylidene), favoring blood-brain barrier penetration but limiting aqueous solubility .
Smaller analogs like ’s imidazole derivative (217.23 g/mol) are more likely to comply with drug-likeness criteria .
Synthetic Accessibility: highlights synthetic routes for benzodioxin sulfonamide acetamides via DMF-mediated coupling, which could be adapted for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
